(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol
Brand Name:
Vulcanchem
CAS No.:
127592-29-4
VCID:
VC0042269
InChI:
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
SMILES:
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Molecular Formula:
C18H16O4
Molecular Weight:
296.3 g/mol
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol
CAS No.: 127592-29-4
Reference Standards
VCID: VC0042269
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
CAS No. | 127592-29-4 |
---|---|
Product Name | (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol |
Molecular Formula | C18H16O4 |
Molecular Weight | 296.3 g/mol |
IUPAC Name | (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 |
Standard InChIKey | ZCFVVVKVNJPHDJ-VSZNYVQBSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O |
SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Synonyms | (1R,2S,3R,4S)-rel-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol; 1,2,3,4-Tetrahydro-chrysene 1r,2t,3t,4c tetrol; |
PubChem Compound | 180465 |
Last Modified | Nov 11 2021 |
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